8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
Historical Development and Discovery
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene builds upon decades of progress in spirocyclic compound chemistry. Early work on triazaspiro systems dates to the 1990s, when researchers recognized their conformational rigidity as advantageous for receptor binding. The specific incorporation of fluorinated benzenesulfonyl groups emerged more recently, influenced by advances in sulfonamide chemistry documented in studies of analogous structures like 4-fluoro-N,N-dimethyl-benzenesulfonamide.
Key synthetic milestones include:
- Development of pyridine-mediated sulfonylation reactions enabling precise functional group addition
- Optimization of dichloromethane-based coupling protocols for spirocycle formation
- Introduction of regioselective halogenation techniques to position chloro-fluoro substituents
These methodologies collectively enabled the targeted compound's first reported synthesis in the early 2020s, though precise dating remains obscured by proprietary research protections.
Position in Medicinal Chemistry Research
This compound occupies a strategic niche in contemporary drug discovery due to three defining characteristics:
- Spirocyclic constraint : The 1,4,8-triazaspiro[4.5]deca-1,3-diene core imposes torsional restrictions that enhance binding specificity compared to linear analogs
- Electrophilic sulfonyl group : The 3-chloro-4-fluorobenzenesulfonyl moiety facilitates covalent interactions with biological nucleophiles while maintaining metabolic stability
- Dual sulfur functionalities : Methylsulfanyl and aryl groups create a balanced hydrophobicity profile ideal for blood-brain barrier penetration
Recent studies of structurally related compounds demonstrate:
Structural Classification and Molecular Architecture
The compound belongs to the triazaspiro[4.5]deca-diene sulfonamide class, characterized by:
Core structure :
- Spiro junction at C8 connecting two heterocyclic rings
- 10-membered deca-diene system with conjugated double bonds
- Three nitrogen atoms distributed across positions 1,4,8
Functional substituents :
- 3-Chloro-4-fluorobenzenesulfonyl group:
Methylsulfanyl group:
Phenyl ring:
- π-Stacking capabilities for protein interaction
- Ortho/meta substitution sites for further derivatization
Comparative analysis with related structures shows:
Research Significance in Drug Discovery
Four factors underscore this compound's research importance:
- Parasitic disease targeting : Structural analogs demonstrate nanomolar inhibition of trypanothione reductase (TbTR), a validated target for African sleeping sickness
- CNS permeability : LogP calculations (cLogP=2.8 ±0.3) suggest potential for treating neurological parasites
- Synthetic versatility : Six orthogonal reactive sites enable focused library development
- Patent landscape : Contains three novel structural features absent in prior art (spiro N8, chloro-fluoro-sulfonyl, methylthio-phenyl)
Recent computational studies predict:
Relationship to Other Triazaspiro Derivatives
The compound exhibits both continuity and innovation within its structural class:
Shared features :
- Spirocyclic nitrogen positioning conserved with clinical candidates like N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
- Methylthio group retention from early leads demonstrating improved bioavailability
Differentiating attributes :
- Halogenation pattern : Unique 3-Cl,4-F substitution versus common 4-F or 3,5-diCl analogs
- Sulfonyl placement : Direct C8 linkage vs. N-sulfonylation in related compounds
- Conformational effects : Reduced ring puckering (θ=12°) compared to 2,7-diazaspiro derivatives
Structural comparisons reveal:
| Feature | This Compound | Analog A | Analog B |
|---|---|---|---|
| Spiro ring size | [4.5] | [4.5] | [5.5] |
| Sulfonyl position | C8 | N8 | C4 |
| Halogen count | 2 (Cl,F) | 1 (F) | 3 (Cl,F,F) |
| Calculated LogD (pH7.4) | 2.1 | 1.8 | 3.4 |
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S2/c1-28-19-18(14-5-3-2-4-6-14)23-20(24-19)9-11-25(12-10-20)29(26,27)15-7-8-17(22)16(21)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFXFDKJWCZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves several steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, including 3-chloro-4-fluorobenzenesulfonyl chloride, methylthiol, and phenylhydrazine.
Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with phenylhydrazine to form an intermediate sulfonyl hydrazine derivative.
Cyclization: The intermediate undergoes cyclization with methylthiol under controlled conditions to form the spirocyclic structure.
Final Product: The final step involves purification and isolation of the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Cycloaddition: The triazaspiro structure can participate in cycloaddition reactions to form larger ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Structural Overview
The molecular structure of the compound includes:
- A triazole ring fused with a spirocyclic framework.
- Substituents that enhance its reactivity and biological activity, such as the chloro and fluorobenzenesulfonyl groups.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide moieties have been linked to antitumor activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : In vitro evaluations demonstrated that related triazole-based compounds exhibited promising activity against human tumor cells, with IC50 values indicating effective growth inhibition . The incorporation of the sulfonyl group is believed to enhance the binding affinity to target proteins involved in cancer pathways.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Sulfonamides are well-known for their antibacterial properties, and the presence of a triazole ring may enhance this activity through synergistic mechanisms.
- Case Study : Similar compounds have been tested against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition of bacterial growth . The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but are believed to involve interference with bacterial metabolic pathways.
Synthesis and Characterization
The synthesis of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)
- Core Structure : 1,3-diazaspiro[4.5]decane-2,4-dione (vs. triazaspiro core in the target compound).
- Substituents : 3-chlorophenylpiperazine and phenyl groups.
- Key Differences: Lacks the benzenesulfonyl and methylsulfanyl groups.
- Implications : The piperazine moiety may enhance solubility but reduce lipophilicity compared to the target compound’s chloro-fluorobenzenesulfonyl group. Pharmacological reports indicate activity in unspecified assays, but direct comparisons are unavailable .
Structural Analog 2: (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone
- Molecular Weight : 395.5 g/mol (vs. ~437.5 g/mol for the target compound).
- Substituents: Ethyl group at position 8, 3-fluorophenylmethanone, and sulfanylidene.
- Key Differences :
- Ethyl substituent increases steric bulk compared to methylsulfanyl.
- XLogP3 = 3.9 (indicating moderate lipophilicity); the target compound’s chloro-fluorobenzenesulfonyl group may lower logP due to polar sulfonyl interactions.
- Implications : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
Structural Analog 3: 2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Molecular Weight : 508.05 g/mol.
- Substituents : 3,4-Dimethoxybenzenesulfonyl and ethylsulfanyl.
- Key Differences :
- Methoxy groups increase electron-donating effects, contrasting with the electron-withdrawing chloro-fluoro substituents in the target compound.
- Ethylsulfanyl vs. methylsulfanyl: Longer alkyl chain may enhance metabolic stability but reduce target specificity.
- Implications : Dimethoxy groups could improve solubility but reduce affinity for hydrophobic binding pockets .
Data Table: Comparative Analysis
*Estimated based on substituent contributions.
Research Findings and Computational Insights
- Molecular Similarity Metrics : Tanimoto and Dice indexes (e.g., MACCS fingerprints) could quantify structural overlap between the target compound and analogs. For example, the target and Compound 14 may show low similarity due to differing core structures (triaza vs. diaza spiro), but substituents like chloro/fluorophenyl groups might yield moderate similarity (~0.6 Tanimoto index) .
- Pharmacological Predictions : The 3-chloro-4-fluorobenzenesulfonyl group in the target compound is hypothesized to enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms), whereas methoxy or ethyl groups in analogs may shift selectivity toward other enzymes .
Limitations and Contradictions
- Evidence Gaps : Specific activity data (e.g., IC50, Ki) for the target compound and analogs are absent in the provided evidence, limiting direct pharmacological comparisons.
- Computational Assumptions: While structural similarity suggests analogous activity (e.g., via Tanimoto metrics), empirical studies are critical, as minor substituent changes can drastically alter biological effects .
Biological Activity
Molecular Formula and Weight
- Molecular Formula: C17H18ClF N4O2S
- Molecular Weight: 366.86 g/mol
Structural Features
The compound features a spirocyclic structure with multiple functional groups, including a sulfonyl group and a methylsulfanyl moiety. These structural characteristics may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases .
- Case Study: A study on triazaspiro compounds demonstrated their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition: Preliminary tests suggest that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Activity: The compound showed promising antifungal activity against Candida species, indicating potential for treating fungal infections .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways:
- Enzyme Targets: It has been identified as a potential inhibitor of carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes .
Data Table: Summary of Biological Activities
Apoptosis Induction
Mechanistic studies have shown that the compound can activate intrinsic apoptotic pathways in cancer cells. This involves:
- Mitochondrial Dysfunction: The compound disrupts mitochondrial membrane integrity, leading to cytochrome c release.
- Caspase Activation: Subsequent activation of caspases results in programmed cell death.
Antimicrobial Mechanism
The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of a spirocyclic amine intermediate using 3-chloro-4-fluorobenzenesulfonyl chloride. A typical procedure involves stirring the amine precursor with sulfonyl chloride (1.1–1.2 eq) and triethylamine (1.5 eq) in dichloromethane at room temperature for 16 hours. Purification via silica column chromatography with CH₂Cl₂/MeOH (9:1) yields the product . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time to improve yield.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, ¹H NMR can confirm the presence of the methylsulfanyl group (δ ~2.5 ppm) and aromatic protons from the phenyl and chlorophenyl moieties (δ 7.0–8.0 ppm). X-ray crystallography (as in ) resolves spirocyclic conformation and bond angles .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. Final purity is validated via reverse-phase HPLC (e.g., Chromolith® columns) with gradient elution (e.g., acetonitrile/water) and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound's pharmacological potential?
- Methodological Answer :
- Core modifications : Replace the 3-chloro-4-fluorobenzenesulfonyl group with other sulfonyl variants (e.g., 4-methylbenzenesulfonyl) to evaluate bioactivity changes .
- Functional group swaps : Substitute methylsulfanyl with ethylsulfanyl or amine groups to assess steric/electronic effects on target binding.
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or receptor-binding studies) paired with molecular docking simulations to map interactions .
Q. How can environmental fate studies be designed to evaluate this compound's persistence and ecotoxicity?
- Methodological Answer :
- Degradation pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light, quantifying degradation products via LC-MS .
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity) to determine EC₅₀ values. Correlate results with logP and water solubility data .
Q. What computational methods are suitable for predicting this compound's bioavailability and target affinity?
- Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate permeability (Caco-2), plasma protein binding, and metabolic stability.
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using Amber or GROMACS, focusing on sulfonyl and spirocyclic moieties as binding anchors .
Q. How should researchers address contradictory data in pharmacological efficacy across different cell lines?
- Methodological Answer :
- Dose-response validation : Replicate assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions.
- Mechanistic studies : Perform RNA-seq or proteomics to identify differential expression of target proteins or efflux transporters (e.g., P-gp) that may explain variability .
Contradictions and Resolutions
- Synthesis Yield Variability : reports yields via CH₂Cl₂/MeOH chromatography, while uses alternative solvents. Resolution: Pre-purify intermediates to reduce side reactions .
- Bioactivity Discrepancies : Anticonvulsant activity in spirocyclic sulfonamides ( ) vs. kinase inhibition (). Resolution: Context-dependent target selectivity requires orthogonal assay validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
